molecular formula C10H7NO4 B8313731 4-Methyl-2-nitroindane-1,3-dione

4-Methyl-2-nitroindane-1,3-dione

Cat. No. B8313731
M. Wt: 205.17 g/mol
InChI Key: KIPJWBIFGVJGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03978231

Procedure details

To a stirred suspension of 4-methyl-1,3-indane-dione (1.02 g. 0.006 mole) in anhydrous ether (5 ml) at ca 10°C was added dropwise and with stirring fuming nitric acid (2.0 ml). After 10 mins. a clear, dark solution formed followed by precipitation of a bright yellow N The mass was filtered and washed with 5N. hydrochloric acid. Recrystallization from water/hydrochloric acid afforded the title compound, m.p. 108°-9°C. (Found; C, 56.16; H, 3.74; N, 6.32; C10H7NO4.1 /2H2O requires; C, 56.07; H, 3.76; N, 6.54%).
Quantity
1.02 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4](=[O:12])[CH2:5][C:6]2=[O:11].[N+:13]([O-])([OH:15])=[O:14]>CCOCC>[CH3:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[C:4](=[O:12])[CH:5]([N+:13]([O-:15])=[O:14])[C:6]2=[O:11]

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
CC1=C2C(CC(C2=CC=C1)=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
a clear, dark solution formed
CUSTOM
Type
CUSTOM
Details
followed by precipitation of a bright yellow N The mass
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with 5N
CUSTOM
Type
CUSTOM
Details
Recrystallization from water/hydrochloric acid

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1=C2C(C(C(C2=CC=C1)=O)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.